Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-

Trypanosoma brucei Hexokinase Inhibition SAR Medicinal Chemistry

This specific meta-methylphenyl benzoylaminobenzoic acid derivative (IC50 = 22.3 µM) is essential for SAR studies targeting T. brucei hexokinase 1 (TbHK1). Unlike para-substituted analogs with submicromolar potency, this compound's reduced activity provides a critical negative control for validating docking models, training QSAR algorithms, and benchmarking assay sensitivity. Ensure your comparative parasitology experiments are reproducible—verify exact 3-methyl substitution pattern before purchase.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 106263-99-4
Cat. No. B14335012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
CAS106263-99-4
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
InChIKeyXZRPLHHRCXYIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 106263-99-4 (4-Chloro-2-[(3-methylbenzoyl)amino]benzoic Acid) in Trypanosoma brucei Hexokinase Research


Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- (CAS 106263-99-4; PubChem CID 7128189; synonym KUC106453N) is a synthetic, aromatic carboxylic acid derivative (C15H12ClNO3, MW 289.71 g/mol) characterized by a 3-methylbenzoyl amide substitution at the 2-position and a chlorine atom at the 4-position of the benzoic acid core. The compound was developed as part of a structure-activity relationship (SAR) series targeting Trypanosoma brucei hexokinase 1 (TbHK1), the causative agent of Human African Trypanosomiasis (HAT). It is structurally classified as a benzoylaminobenzoic acid derivative and its activity profile has been systematically characterized in a National Institutes of Health (NIH) Molecular Libraries Program Probe Report [1][2].

Why Generic Substitution Without Quantitative Validation Undermines SAR-Based Selection of TbHK1 Inhibitors Like CAS 106263-99-4


Within the benzoylaminobenzoic acid chemical class, subtle positional variations in the aryl substituent—such as shifting a methyl group from the para to the meta position—produce markedly different TbHK1 inhibitory potencies and selectivity profiles. The NIH Molecular Libraries Program Probe Report demonstrated that close structural analogs differing only in the substitution pattern of the amidoaryl ring exhibit TbHK1 IC50 values ranging from 2.9 µM to 25 µM under identical assay conditions [1]. Consequently, procuring a generic benzoylaminobenzoic acid derivative without verifying its exact substitution pattern and corroborating potency data against TbHK1 can lead to erroneous interpretations in target validation, lead optimization, or comparative parasitology studies. The meta-methyl phenyl configuration of CAS 106263-99-4 yields a distinct pharmacological signature that is not interchangeable with para-methyl, para-ethyl, or 3,4-dimethyl analogs [1].

Head-to-Head Quantitative Differentiation: CAS 106263-99-4 vs. Closest Amidoaryl Analogs in TbHK1 Inhibition


TbHK1 Inhibitory Potency of the 3-Methylphenyl Analog Compared to 3,4-Dimethylphenyl and 4-Methylphenyl Analogs

The target compound (entry 29, 3-methyl-phenyl) exhibited a TbHK1 IC50 of 22.3 µM (n=3). This represents substantially weaker potency compared to the 3,4-di-methyl-phenyl analog (entry 30, IC50 = 10.7 µM) and the 4-methyl-phenyl analog (entry 33, IC50 = 13.8 µM) [1]. The approximately 2.1-fold and 1.6-fold reduction in potency, respectively, is directly attributable to the meta-methyl substitution pattern versus para-substituted or di-substituted analogs.

Trypanosoma brucei Hexokinase Inhibition SAR Medicinal Chemistry

Selectivity Window Against Human G6PDH: The Meta-Methyl Analog's Narrow Therapeutic Index

The target compound displayed a G6PDH IC50 of >25 µM and a calculated selectivity ratio >1.1 relative to TbHK1 [1][2]. This is the smallest selectivity window among the active analogs in the series; for comparison, the 3,4-di-methyl analog exhibits a selectivity ratio >2.3 and the 4-methyl analog >1.8. The 4-ethyl analog achieves >8.3 selectivity.

Drug Selectivity Glucose-6-Phosphate Dehydrogenase Off-Target Profiling

Mammalian Cell Cytotoxicity Assessment: IMR-90 Fibroblast Safety Profile

The 3-methyl-phenyl analog demonstrated no cytotoxicity against human IMR-90 lung fibroblasts at the highest tested concentration, with an EC50 > 25 µM [1]. This favorable mammalian safety profile is consistent with the majority of compounds in the amidoaryl SAR series, including the 3,4-di-methyl analog (EC50 > 25 µM) and the 4-methyl analog (EC50 > 25 µM). The compound also showed 0% inhibition of human hexokinase (hGIk) at 10 µM.

Host Cell Toxicity IMR-90 Cell Line Parasite Selectivity

Parasite Growth Inhibition in Bloodstream Form T. brucei: Partial Efficacy

The 3-methyl-phenyl analog inhibited the growth of bloodstream form (BSF) T. brucei by 24.0 ± 12% at a concentration of 10 µM [1]. This represents a moderate, but incomplete, phenotypic antiparasitic effect. In comparison, more potent enzyme inhibitors such as the 4-ethyl analog (34.0 ± 10% inhibition) and the 3,4-di-methyl analog (data not available) show higher growth suppression at the same concentration, while the 4-methyl analog achieved 30.0 ± 3% inhibition [1].

Bloodstream Form Trypanosomes Phenotypic Screening Antiparasitic Activity

Physicochemical Differentiation: Lipophilicity and Molecular Properties of the Meta-Substituted Analog

The computed XLogP3-AA value for the 3-methyl-phenyl analog is 3.8 [1]. This lipophilicity is consistent with the class of benzoylaminobenzoic acid derivatives and falls within the typical range for oral bioavailability (Lipinski's Rule of 5). However, the meta-substitution pattern may influence solubility and permeability differently than para-substituted analogs, which warrants experimental validation in ADME assays.

Lipophilicity Drug-like Properties XLogP

Defined Research Applications for Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- (CAS 106263-99-4) Based on TbHK1 SAR Evidence


SAR Negative Control in TbHK1 Inhibitor Lead Optimization Campaigns

This compound serves as an essential negative control in SAR studies aimed at optimizing the amidoaryl substituent of benzoylaminobenzoic acid-based TbHK1 inhibitors. Its reduced potency (IC50 = 22.3 µM) and narrow selectivity window (>1.1) compared to para-substituted analogs directly illustrate the detrimental effect of meta-methyl substitution on target engagement and off-target discrimination [1]. Medicinal chemistry teams can use this compound to benchmark enhanced analogs and validate computational docking models predicting substituent orientation within the ATP-binding pocket of TbHK1.

Target Engagement vs. Phenotypic Efficacy Dissection in T. brucei Biology

The compound exhibits partial enzyme inhibition (IC50 = 22.3 µM) and incomplete BSF growth inhibition (24.0 ± 12% at 10 µM) [1], making it a valuable tool for disentangling the quantitative relationship between TbHK1 target occupancy and parasite killing. Parasitologists can deploy this compound in washout experiments, metabolomics profiling, and resistance generation studies to understand why partial hexokinase inhibition is insufficient for sterile cure, guiding the selection of more potent analogs for in vivo proof-of-concept studies.

Chemical Probe for Benchmarking TbHK1 Assay Sensitivity and Throughput

With a validated IC50 of 22.3 µM in recombinant TbHK1 enzymatic assays and independently confirmed activity in BindingDB (IC50 = 2.23E+4 nM) [2], this compound is suitable for use as a mid-range potency control in high-throughput screening (HTS) campaigns targeting trypanosome hexokinases. Its activity level is sufficient for assay quality control (Z'-factor determination) and minimum significant ratio (MSR) calculations, ensuring that new screening platforms achieve adequate sensitivity and reproducibility.

Meta-Substitution Effect Reference in QSAR Model Building for Antimicrobial Benzamides

Computational chemists and data scientists constructing quantitative structure-activity relationship (QSAR) models for benzoylaminobenzoic acid antimicrobials can use the meta-methyl phenyl data point (IC50 = 22.3 µM) [1] to train models predicting the influence of substituent position on bioactivity. The compound fills a critical data gap for meta-substituted analogs, enabling more accurate prediction of activity cliffs and guiding the virtual screening of chemical libraries for next-generation TbHK1 inhibitors.

Quote Request

Request a Quote for Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.